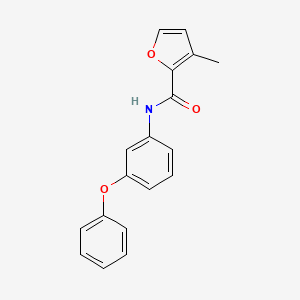![molecular formula C14H19ClN2O2 B5875064 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, also known as CMP or N-(4-chloro-3-methylphenyl)-N'-[(4-methylpiperazin-1-yl)acetyl]piperazine, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Another proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain enzymes and pathways. However, there are also limitations to using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and developing more specific and potent analogs of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine and to evaluate its safety and toxicity in humans.
Synthesemethoden
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurological research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYAOZLLXIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)